molecular formula C7H16N4 B070181 Heptanediimidamide CAS No. 167276-67-7

Heptanediimidamide

Cat. No. B070181
M. Wt: 156.23 g/mol
InChI Key: BDXJXNZKZVXYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanediimidamide, also known as HDA, is a chemical compound that belongs to the group of aliphatic diamines. It is a colorless, odorless, and viscous liquid that is widely used in various scientific research applications.

Mechanism Of Action

The mechanism of action of Heptanediimidamide is not fully understood. However, it is believed that it works by forming covalent bonds with the functional groups of the target molecules. This leads to the formation of a cross-linked network that imparts desirable properties to the final product.

Biochemical And Physiological Effects

Heptanediimidamide has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a low toxicity compound and is not known to cause any adverse effects on human health.

Advantages And Limitations For Lab Experiments

The advantages of using Heptanediimidamide in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost, limited availability, and the need for specialized equipment and techniques for its synthesis and purification.

Future Directions

There are several future directions for the use of Heptanediimidamide in scientific research. Some of these include its use as a cross-linking agent in the production of novel materials with unique properties, its use as a curing agent in the development of new adhesives and coatings, and its use as a reagent in the synthesis of new organic compounds with potential biological activity.
Conclusion:
In conclusion, Heptanediimidamide is a valuable chemical compound that has a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various scientific fields.

Synthesis Methods

The synthesis of Heptanediimidamide involves the reaction of heptanediamine with phosgene. The reaction takes place in the presence of a solvent such as toluene or dichloromethane. The resulting product is then purified using various techniques such as distillation, chromatography, or recrystallization.

Scientific Research Applications

Heptanediimidamide has a wide range of scientific research applications. It is commonly used as a cross-linking agent in the synthesis of polymers, resins, and coatings. It is also used as a curing agent in the production of epoxy resins. Additionally, it is used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amides, and esters.

properties

CAS RN

167276-67-7

Product Name

Heptanediimidamide

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

heptanediimidamide

InChI

InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11)

InChI Key

BDXJXNZKZVXYJA-UHFFFAOYSA-N

SMILES

C(CCC(=N)N)CCC(=N)N

Canonical SMILES

C(CCC(=N)N)CCC(=N)N

synonyms

1,5-DIAMIDINOPENTANE

Origin of Product

United States

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